molecular formula C17H15NO5 B6423838 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-13-2

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B6423838
CAS No.: 390393-13-2
M. Wt: 313.30 g/mol
InChI Key: HBJFOXRDJFKIJZ-UHFFFAOYSA-N
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Description

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate is a synthetic organic compound featuring a 2H-1,3-benzodioxole (commonly known as a methylenedioxyphenyl group) core linked via a carbamoyl-methyl bridge to a 4-methylbenzoate ester. The 4-methylbenzoate ester contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11-2-4-12(5-3-11)17(20)21-9-16(19)18-13-6-7-14-15(8-13)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJFOXRDJFKIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3,4-methylenedioxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

The following analysis compares [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate with structurally related benzodioxol derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural and Electronic Comparisons
Compound Name Substituents Key Functional Groups Electronic Effects
This compound Carbamoyl-methyl, 4-methylbenzoate Ester, carbamate Moderate electron-withdrawing (ester) and hydrogen-bonding (carbamate)
Methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3a) Chlorobenzoyl, methyl ester Ester, ketone Strong electron-withdrawing (chlorobenzoyl)
Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate (108) Biphenyl-sulfonamido, ethyl ester Sulfonamide, ester Strongly acidic (sulfonamide), bulky biphenyl group
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal Propanal, methyl Aldehyde Highly reactive (aldehyde), electron-deficient
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Methylamino, ketone Ketone, amine Polar (ketone), basic (amine)

Key Observations :

  • Chlorobenzoyl substituents (e.g., in 3a) introduce strong electron-withdrawing effects, which may stabilize intermediates in synthesis but reduce solubility compared to the 4-methylbenzoate group .
  • Sulfonamide-linked compounds (e.g., compound 108) exhibit higher acidity (pKa ~1–2) than carbamates (pKa ~10–12), influencing pharmacokinetic properties like plasma protein binding .

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